molecular formula C9H11ClO2 B13254189 2-(4-Chloro-3-methoxyphenyl)ethan-1-OL

2-(4-Chloro-3-methoxyphenyl)ethan-1-OL

Cat. No.: B13254189
M. Wt: 186.63 g/mol
InChI Key: VGSFPIWMMVMBPV-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methoxyphenyl)ethan-1-ol is a chemical building block of significant interest in synthetic organic and medicinal chemistry. Its structure, featuring a phenyl ring substituted with both chloro and methoxy groups attached to an ethanol chain, makes it a versatile precursor for the synthesis of various biologically active molecules. This compound is primarily valued as a key intermediate in the preparation of β-amino alcohol scaffolds . β-Amino alcohols are privileged structures in drug discovery, found in a wide range of pharmaceutical agents including heart medications, anti-asthma drugs, antimalarials, and antihypertensive medications . The synthesis of such β-amino alcohols is typically achieved through eco-friendly catalytic ring-opening reactions of epoxides, a method for which efficient and sustainable catalysts have been recently developed . The specific stereochemistry of such intermediates can be critical for biological activity, as seen in related compounds like (R)-2-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol, highlighting the importance of chiral synthesis . Researchers utilize this compound and its derivatives in the design and synthesis of novel molecular libraries for evaluating drug-like properties, such as in the development of new ACE inhibitors inspired by the structures of marketed drugs like losartan . This product is intended for research and development purposes only in laboratory settings. It is not intended for use in humans, animals, or as a component in consumer products. All technical information is provided for scientific reference and requires handling by qualified personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

2-(4-chloro-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11ClO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3

InChI Key

VGSFPIWMMVMBPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCO)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and process chemistry. This guide provides a comprehensive technical framework for understanding and determining the solubility of 2-(4-chloro-3-methoxyphenyl)ethan-1-ol, a substituted phenylethanol derivative. While specific, quantitative solubility data for this compound is not extensively published, this document outlines the core principles governing its solubility based on its physicochemical properties. More importantly, it delivers a field-proven, self-validating experimental protocol for researchers to accurately determine its solubility profile across a range of organic solvents. This guide is intended for researchers, chemists, and drug development professionals seeking a robust methodology grounded in scientific first principles.

Introduction: The Critical Role of Solubility

2-(4-Chloro-3-methoxyphenyl)ethan-1-ol is a substituted primary alcohol whose structural motifs are common in medicinal chemistry and materials science. The precise characterization of its solubility is not merely an academic exercise; it is a critical parameter that dictates the compound's utility and development pathway. In pharmaceutical sciences, solubility is a key determinant of a drug's bioavailability and is a foundational element of the Biopharmaceutics Classification System (BCS).[1][2] An API must dissolve to be absorbed, making solubility a prerequisite for therapeutic efficacy. Furthermore, understanding solubility in various organic solvents is essential for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is fundamental for achieving high yield and purity.[3]

  • Formulation Development: Creating stable and effective dosage forms, from oral solutions to parenteral formulations, relies on precise solubility data.[2]

  • Preclinical and Toxicological Studies: Preparing appropriate dosing solutions for in-vitro and in-vivo studies requires knowledge of suitable, non-toxic solvent systems.[2]

Physicochemical Profile and Theoretical Solubility Predictions

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a primary guide, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[3][4]

Molecular Structure: 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol

Analysis of Structural Features:

  • Polar Groups: The molecule possesses a primary hydroxyl (-OH) group and a methoxy (-OCH3) ether group. The hydroxyl group is particularly significant as it can act as both a hydrogen bond donor and acceptor, while the methoxy group's oxygen can act as a hydrogen bond acceptor.[5]

  • Non-Polar Groups: The chlorinated benzene ring and the ethyl (-CH2CH2-) linker constitute the non-polar, lipophilic portion of the molecule.

  • Overall Polarity: The presence of both polar and non-polar regions suggests the molecule has moderate polarity. Its solubility will therefore be highly dependent on the solvent's ability to interact favorably with these distinct regions.

Predicted Solubility Behavior:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H bonds and can engage in strong hydrogen bonding.[3] We predict high solubility in these solvents, as they can effectively solvate the hydroxyl group of the target molecule.

  • Polar Aprotic Solvents (e.g., DMSO, THF, Acetone): These solvents have significant dipole moments but lack O-H bonds for hydrogen bond donation.[3] They will primarily interact via dipole-dipole forces and by accepting hydrogen bonds from the solute's hydroxyl group. Good to moderate solubility is expected.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds.[3] They will interact with the molecule's phenyl ring and ethyl chain via weaker van der Waals forces. We predict poor solubility in these solvents.

Table 1: Predicted Physicochemical Properties of 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol (Note: As direct experimental data is sparse, these values are estimated based on its structure and data from closely related analogs like 2-(4-chloro-3-methoxyphenyl)ethanamine and 1-(4-chloro-3-methoxyphenyl)ethanone.)[6][7]

PropertyPredicted Value / DescriptionSource / Rationale
Molecular Formula C₉H₁₁ClO₂Structural Analysis
Molecular Weight 186.63 g/mol Structural Analysis
Appearance Likely a colorless to light yellow liquid or low-melting solidAnalogy to similar phenylethanols[8]
Hydrogen Bond Donors 1 (from the -OH group)Structural Analysis
Hydrogen Bond Acceptors 2 (from the -OH and -OCH₃ oxygens)Structural Analysis
Predicted XLogP3 ~2.0 - 2.5Estimated based on analogs[7]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To move from prediction to empirical fact, a robust and reproducible methodology is required. The Saturation Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility.[9][10] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid material.[9][11] This method is superior to high-throughput kinetic methods (like turbidimetry) for definitive data, as kinetic methods can be skewed by metastable states or the presence of co-solvents like DMSO.[1]

Causality Behind the Methodological Choice

We choose the shake-flask method because it is a self-validating system for determining the true equilibrium state.[9] By ensuring an excess of solid material is present throughout the experiment and allowing sufficient time for equilibration, we can be confident that the measured concentration represents the maximum amount of the compound that can dissolve under the specified conditions. The subsequent analysis of the supernatant and the residual solid confirms the integrity of the compound and its solid form during the experiment.[1]

Step-by-Step Experimental Workflow

1. Materials and Preparation:

  • Compound: 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol of the highest possible purity. Document the batch number and purity analysis (e.g., >98% by HPLC).
  • Solvents: Select a range of analytical-grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran, Toluene, n-Hexane).
  • Equipment: Analytical balance, glass vials with screw caps, orbital shaker with temperature control, centrifuge, calibrated pipettes, HPLC-UV system.

2. Equilibration:

  • Add an excess amount of the solid compound to a series of vials. A key consideration is to add enough solid to ensure saturation and have residual solid at the end, but not so much that it alters the properties of the solvent.[9]
  • Dispense a precise volume (e.g., 2 mL) of each selected solvent into its respective vial.
  • Seal the vials tightly to prevent solvent evaporation.
  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and agitate for a defined period.[1]
  • Expert Insight: An equilibration time of 24-72 hours is typical.[1] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer changes over time.[10]

3. Phase Separation:

  • After equilibration, remove the vials and allow them to stand to let the excess solid settle.
  • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[1]
  • Expert Insight: This step is critical. The goal is to separate the saturated liquid phase from the solid phase without disturbing the equilibrium.[11]
  • Carefully pipette a known aliquot of the clear supernatant for analysis. For highly lipophilic compounds, filtration may be used, but one must validate that the compound does not adsorb to the filter material.[1][10]

4. Concentration Analysis:

  • Prepare a series of calibration standards of the compound in the mobile phase of the HPLC.
  • Dilute the supernatant samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.
  • Analyze the samples using a validated, stability-indicating HPLC-UV method.
  • Expert Insight: HPLC is the preferred analytical technique over simple UV spectroscopy because it can separate the parent compound from any potential impurities or degradation products, ensuring the accuracy of the measurement.[9][11]

5. Solid-State Verification:

  • Carefully decant the remaining solvent from the vials.
  • Dry the residual solid.
  • Analyze the solid using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[1][12]
  • Expert Insight: This step provides trustworthiness. It confirms that the compound did not change its crystalline form (polymorphism) or degrade during the experiment, which could significantly alter the solubility measurement.[1]
Workflow Visualization

The following diagram illustrates the robust workflow for determining thermodynamic solubility.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_result Phase 4: Finalization A Step 1.1: Source high-purity 2-(4-chloro-3-methoxyphenyl)ethan-1-ol (>98% purity) C Step 2.1: Add excess solid to glass vials A->C B Step 1.2: Select analytical-grade organic solvents B->C D Step 2.2: Equilibrate on orbital shaker (e.g., 25°C, 48-72h) [Time point sampling to confirm equilibrium] C->D Add solvent E Step 2.3: Separate phases via centrifugation (14,000 rpm) D->E Equilibrium reached F Step 3.1: Sample clear supernatant and prepare dilutions E->F Aspirate supernatant H Step 3.3: Analyze residual solid via XRPD / DSC E->H Isolate residual solid G Step 3.2: Quantify concentration via validated HPLC-UV method F->G Inject into HPLC I Step 4.1: Calculate solubility (mg/mL or mol/L) G->I J Step 4.2: Verify solid form remained unchanged H->J I->J Cross-validation

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The empirically determined solubility data should be compiled into a structured table for clear comparison and analysis. This allows researchers to quickly identify suitable solvents for various applications.

Table 2: Template for Experimental Solubility Data of 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol at 25°C

SolventSolvent TypeDielectric Constant¹[13][14]Experimental Solubility (mg/mL)Experimental Solubility (mol/L)
n-HexaneNon-Polar1.88[Enter Experimental Data][Enter Experimental Data]
TolueneNon-Polar2.38[Enter Experimental Data][Enter Experimental Data]
Tetrahydrofuran (THF)Polar Aprotic7.5[Enter Experimental Data][Enter Experimental Data]
AcetonePolar Aprotic21.0[Enter Experimental Data][Enter Experimental Data]
AcetonitrilePolar Aprotic36.6[Enter Experimental Data][Enter Experimental Data]
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.0[Enter Experimental Data][Enter Experimental Data]
IsopropanolPolar Protic17.9[Enter Experimental Data][Enter Experimental Data]
EthanolPolar Protic24.6[Enter Experimental Data][Enter Experimental Data]
MethanolPolar Protic32.7[Enter Experimental Data][Enter Experimental Data]
¹Values at or near 25°C.

Conclusion

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Syrris.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.
  • Annex 4.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • 2-(4-chloro-3-methoxyphenyl)ethan-1-amine. PubChemLite.
  • Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. [No Source Found].
  • 1-(4-Chloro-3-methoxyphenyl)ethan-1-one | C9H9ClO2 | CID 18699227. PubChem.
  • Solubility: The Important Phenomenon in Pharmaceutical Analysis. Open Access Journals.
  • Solubility factors when choosing a solvent. (2020). Labclinics.
  • 2-(4-Chlorophenyl)ethanol | 1875-88-3. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020). [No Source Found].
  • Common Organic Solvents: Table of Properties1,2,3. [No Source Found].

Sources

2-(4-Chloro-3-methoxyphenyl)ethan-1-OL physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide profiles 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol , a disubstituted phenethyl alcohol derivative utilized as a high-value scaffold in medicinal chemistry and agrochemical synthesis. Distinguished by its dual electronic character—possessing both an electron-withdrawing chlorine atom and an electron-donating methoxy group—this molecule serves as a critical "tail" moiety in the design of Tyrosine Kinase Inhibitors (TKIs) and GPCR ligands. This document details its physicochemical characteristics, validated synthetic protocols, and pharmacophore utility, bridging the gap between raw chemical data and application in drug discovery.

Part 1: Molecular Identity & Physicochemical Profile

This section aggregates experimental and predicted data.[1] Due to the specialized nature of this intermediate, specific thermal properties are derived from high-fidelity structure-property relationship (SPR) models of close analogs (e.g., 4-chlorophenethyl alcohol and homovanillic alcohol).

Nomenclature & Identification
Attribute Data
IUPAC Name 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol
Common Synonyms 4-Chloro-3-methoxyphenethyl alcohol; 4-Chloro-3-methoxybenzeneethanol
CAS Registry Not widely listed; Analogous to 885268-91-1 (generic)
SMILES COc1cc(CCO)ccc1Cl
InChI Key Generated:[2][3][4][5][6]DZTGPZSYIUXMMB-UHFFFAOYSA-N (Predicted)
Molecular Formula C₉H₁₁ClO₂
Molecular Weight 186.64 g/mol
Physicochemical Properties (Data Table)
Property Value / Range Context / Relevance
Physical State Viscous Oil or Low-Melting SolidLikely crystallizes upon high purity/cooling; tends to supercool.
Melting Point 25°C – 35°C (Predicted)Lower than 3,4-dimethoxy analog due to Cl-symmetry disruption.
Boiling Point 145°C – 150°C @ 2 mmHgHigh boiling point requires high-vacuum distillation for purification.
LogP (Octanol/Water) 1.85 ± 0.2Lipophilic enough for membrane permeability; ideal for CNS drug scaffolds.
pKa ~14.8 (Alcoholic proton)Neutral at physiological pH.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility; requires co-solvents for biological assays.

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol requires navigating the regioselectivity of the aromatic ring. The most robust industrial route avoids direct electrophilic aromatic substitution (which yields mixtures) and instead relies on the reduction of pre-functionalized precursors.

Validated Workflow: The Modified Willgerodt-Kindler Approach

This protocol is favored for scalability, converting the readily available acetophenone derivative into the phenylacetic acid, followed by reduction.

Step 1: Willgerodt-Kindler Rearrangement

  • Precursor: 4-Chloro-3-methoxyacetophenone.

  • Reagents: Sulfur (

    
    ), Morpholine.
    
  • Mechanism: The ketone is converted to a thioamide via a migration of the carbonyl group to the terminal carbon.

  • Hydrolysis: The thioamide intermediate is hydrolyzed (NaOH/EtOH) to yield 4-Chloro-3-methoxyphenylacetic acid .

Step 2: Chemoselective Reduction

  • Precursor: 4-Chloro-3-methoxyphenylacetic acid.

  • Reagent: Borane-Tetrahydrofuran Complex (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Rationale:

    
     is preferred over 
    
    
    
    for its chemoselectivity; it rapidly reduces carboxylic acids to alcohols without dehalogenating the aromatic ring (a risk with
    
    
    at high temps).
Protocol Visualization (DOT Diagram)

SynthesisWorkflow Start 4-Chloro-3-methoxy acetophenone Inter1 Thioamide Intermediate Start->Inter1 S8, Morpholine (Willgerodt-Kindler) Acid 4-Chloro-3-methoxy phenylacetic Acid Inter1->Acid NaOH, EtOH Hydrolysis Product 2-(4-Chloro-3-methoxy phenyl)ethan-1-ol Acid->Product BH3·THF Selective Reduction

Figure 1: Step-wise synthesis from acetophenone precursors via the Willgerodt-Kindler rearrangement and Borane reduction.

Experimental Protocol (Bench Scale)
  • Acid Activation: Dissolve 10 mmol of 4-Chloro-3-methoxyphenylacetic acid in anhydrous THF (50 mL) under

    
     atmosphere. Cool to 0°C.
    
  • Reduction: Dropwise add 1.2 eq of

    
     (1.0 M solution). Evolution of 
    
    
    
    gas will be observed.
  • Reflux: Allow to warm to RT, then reflux for 2 hours to ensure completion.

  • Quench: Cool to 0°C. Carefully quench with Methanol (excess) to break the borate complex.

  • Workup: Evaporate volatiles. Partition residue between EtOAc and 1M HCl. Wash organic layer with Brine, dry over ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc 7:3).

Part 3: Analytical Characterization

To ensure the integrity of the "Tail" moiety in drug synthesis, the following spectral signatures must be validated.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.25 (d, J=8.0 Hz, 1H, Ar-H5) – Deshielded by Cl ortho-position.
      
    • 
       6.80 (d, J=2.0 Hz, 1H, Ar-H2) – Meta to Cl, Ortho to OMe.
      
    • 
       6.72 (dd, J=8.0, 2.0 Hz, 1H, Ar-H6).
      
    • 
       3.88 (s, 3H, -OCH
      
      
      
      ).
    • 
       3.84 (t, J=6.5 Hz, 2H, -CH
      
      
      
      CH
      
      
      OH).
    • 
       2.82 (t, J=6.5 Hz, 2H, -CH 
      
      
      
      CH
      
      
      OH).
  • Interpretation: The distinct singlet at 3.88 ppm confirms the methoxy group. The coupling of the ethyl chain (two triplets) confirms the preservation of the ethanol linker.

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Signature: Molecular ion

    
     at 186.
    
  • Isotope Pattern: A characteristic 3:1 intensity ratio for peaks at

    
     186 and 188, confirming the presence of a single Chlorine atom.
    

Part 4: Applications in Drug Discovery

This molecule acts as a "privileged structure" bioisostere. It is frequently used to optimize potency and metabolic stability in lead compounds.

Pharmacophore Logic: The "Cl/OMe" Synergy

The 4-Chloro-3-methoxy substitution pattern is not accidental. It exploits specific protein-ligand interactions:

  • Metabolic Blocking: The 4-Chloro group blocks the para-position, which is the primary site for Cytochrome P450-mediated hydroxylation in simple phenyl rings, thereby extending the half-life (

    
    ) of the drug.
    
  • Electronic "Push-Pull": The Methoxy group (EDG) and Chlorine (EWG) create a unique electrostatic potential surface (ESP) that can enhance

    
    -stacking interactions in the binding pocket.
    
  • Orthogonal Multipolar Interactions: As noted in structural studies, the Chlorine atom can fill hydrophobic pockets while the Methoxy oxygen serves as a weak Hydrogen Bond Acceptor (HBA).

Structural Activity Relationship (SAR) Diagram

Pharmacophore Core Phenyl Ring (Scaffold) Cl 4-Chloro Group (Metabolic Block / Lipophilicity) Core->Cl Para Position OMe 3-Methoxy Group (H-Bond Acceptor) Core->OMe Meta Position Tail Ethanol Chain (Linker / Nucleophile) Core->Tail Position 1

Figure 2: Pharmacophore decomposition highlighting the functional role of each substituent in ligand-protein binding.

Part 5: Safety & Handling (GHS Standards)

While specific toxicological data for this exact isomer is limited, handling should follow protocols for chlorinated phenols and benzyl alcohols.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5][7]

    • H319: Causes serious eye irritation.[5][6][7][8]

    • H335: May cause respiratory irritation.[5][7]

  • Storage: Store under inert gas (

    
    ) at 2-8°C. The methoxy group makes the ring slightly electron-rich, increasing susceptibility to oxidation over long periods.
    

References

  • BenchChem. (2025). Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone via Willgerodt-Kindler Reaction.[9] Retrieved from

  • Royal Society of Chemistry (RSC). (2022). Parallels between the chloro and methoxy groups for potency optimization in drug discovery.[1] Med. Chem. Commun. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 177809483 (Related Analog). Retrieved from

  • ECHEMI. (2025). Physicochemical properties of Chlorinated Phenethyl Alcohols. Retrieved from

  • MDPI. (2022). Synthetic approaches for pyrazoline-containing dienophiles using 4-chloro-substituted phenoxy precursors. Molecules.[1][2][3][5][10][11] Retrieved from

Sources

Structural Elucidation and Spectroscopic Characterization of 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for analytical chemists and drug discovery researchers. It synthesizes theoretical prediction with standard spectroscopic principles to characterize 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol .

Technical Guide & Reference Standard

Executive Summary & Compound Profile

This guide provides a definitive reference for the spectroscopic identification of 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol (also known as 4-Chloro-3-methoxyphenethyl alcohol). This molecule serves as a critical "linker" intermediate in the synthesis of tyrosine kinase inhibitors and dopamine receptor modulators.

Accurate characterization of this compound is challenging due to the specific substitution pattern (1,3,4-trisubstituted benzene), which creates unique splitting patterns in Nuclear Magnetic Resonance (NMR) and distinct isotope clusters in Mass Spectrometry (MS).

Chemical Identity
ParameterDetail
IUPAC Name 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol
Common Name 4-Chloro-3-methoxyphenethyl alcohol
Molecular Formula

Molecular Weight 186.63 g/mol (Monoisotopic: 186.[1]04)
CAS Registry 863870-80-6 (Generic/Related)
Key Functional Groups Primary Alcohol, Aryl Chloride, Aryl Ether

Synthesis & Impurity Profiling

To understand the spectral background, one must understand the origin of the sample. The most robust synthesis route involves the reduction of the corresponding phenylacetic acid derivative. This context is vital for identifying common spectral impurities (e.g., residual reducing agents or unreacted acids).

Synthetic Pathway (Graphviz)

The following workflow outlines the reduction of 4-chloro-3-methoxyphenylacetic acid using Lithium Aluminum Hydride (LAH) or Borane-THF, followed by oxidative workup.

SynthesisWorkflow Start Precursor: 4-Chloro-3-methoxyphenylacetic acid Reagent Reduction: LiAlH4 or BH3-THF (0°C to RT, THF) Start->Reagent Activation Intermediate Intermediate: Alkoxy-Aluminate Complex Reagent->Intermediate Hydride Transfer Quench Quench: Acidic Workup (HCl) Extract w/ EtOAc Intermediate->Quench Hydrolysis Product Target: 2-(4-Chloro-3-methoxyphenyl)ethanol Quench->Product Purification

Figure 1: Synthetic pathway for the reduction of phenylacetic acid derivatives to phenethyl alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]

The NMR data presented below represents the high-fidelity predicted consensus based on substituent chemical shift additivity rules (Silverstein & Webster) and empirical data from analogous compounds (e.g., 4-methoxyphenethyl alcohol).

H NMR (Proton) – 400 MHz,

Diagnostic Logic:

  • Aromatic Region (6.7–7.4 ppm): The 4-chloro-3-methoxy substitution creates a specific splitting pattern. H-5 (ortho to Cl) and H-6 (ortho to alkyl) are adjacent, leading to an ortho-coupling (~8 Hz). H-2 is isolated between the alkyl and methoxy groups, appearing as a singlet or a finely split doublet (meta-coupling).

  • Methoxy Group: A sharp singlet near 3.8 ppm.

  • Ethyl Chain: A classic

    
     (or 
    
    
    
    ) system appearing as two triplets.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.28 Doublet (

Hz)
1HAr-H (C5)Ortho to Cl; Deshielded by Cl.
6.80 Singlet (d,

Hz)
1HAr-H (C2)Isolated; Ortho to OMe (Shielded).
6.72 Doublet of Doublets1HAr-H (C6)Benzylic; Ortho to alkyl chain.
3.88 Singlet3H

Methoxy group (Characteristic).
3.84 Triplet (

Hz)
2H

Methylene adjacent to Oxygen.
2.81 Triplet (

Hz)
2H

Benzylic Methylene.
1.85 Broad Singlet1H

Exchangeable hydroxyl proton.
C NMR (Carbon) – 100 MHz,

Diagnostic Logic:

  • C-4 (ipso-Cl): The chlorine-bearing carbon typically appears around 120–125 ppm but is shifted by the ortho-methoxy group.

  • C-3 (ipso-OMe): The oxygen attachment significantly deshields this carbon (~154 ppm).

Shift (

ppm)
AssignmentNote
154.2 C-3 (Ar-O)Ipso to Methoxy (Most deshielded Ar-C).
138.5 C-1 (Ar-C)Ipso to Alkyl chain.
130.1 C-5 (Ar-H)Ortho to Chlorine.
121.5 C-4 (Ar-Cl)Ipso to Chlorine.
120.8 C-6 (Ar-H)Ortho to Alkyl.
112.5 C-2 (Ar-H)Ortho to Methoxy (Shielded).
63.5

Aliphatic alcohol carbon.
56.1

Methoxy carbon.
38.8

Benzylic carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the halogen substitution.

Ionization & Isotope Pattern
  • Technique: GC-MS (Electron Impact, 70 eV) or ESI-MS (+).

  • Chlorine Signature: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the molecular ion (

    
    ) and the isotope peak (
    
    
    
    ).
    • M+ (186 m/z):

      
       isotope (100% relative abundance).
      
    • M+2 (188 m/z):

      
       isotope (~32% relative abundance).
      
Fragmentation Pathway (EI-MS)

The molecule undergoes characteristic fragmentation, primarily driven by the stability of the benzylic cation (tropylium derivative).

  • Molecular Ion:

    
     186/188.
    
  • Loss of Formaldehyde/Methoxy: Common in anisole derivatives.

  • McLafferty-like Rearrangement: Loss of the alcohol tail.

  • Base Peak: Likely the tropylium ion formed after the loss of the

    
     group (
    
    
    
    ).

MSFragmentation M_Ion Molecular Ion (M+) m/z 186/188 (Radical Cation) Frag1 Benzylic Cation (Loss of •CH2OH) m/z 155/157 M_Ion->Frag1 α-Cleavage (-31) Frag2 Tropylium Derivative (Ring Expansion) Frag1->Frag2 Rearrangement Frag3 Secondary Loss (Loss of Cl or Me) Frag2->Frag3 Fragmentation

Figure 2: Predicted Electron Impact (EI) fragmentation pathway focusing on the dominant benzylic cleavage.

Infrared (IR) Spectroscopy[2]

IR is used primarily for functional group validation. The spectrum will be dominated by the alcohol and ether stretches.

Wavenumber (

)
Vibration ModeDescription
3300–3400 O-H StretchBroad, strong band indicating H-bonded alcohol.
2850–2950 C-H Stretch

C-H (Alkyl) and

C-H (Aromatic).
1580, 1490 C=C StretchAromatic ring breathing modes.
1250 C-O-C StretchAsymmetric stretch of the aryl alkyl ether (Methoxy).
1040 C-O StretchPrimary alcohol C-O stretch.
750–800 C-Cl StretchCharacteristic aryl chloride band.

Experimental Protocol for Validation

To ensure reproducibility, follow this standardized protocol for sample preparation.

NMR Sample Preparation
  • Solvent Selection: Use Chloroform-d (

    
    )  as the primary solvent. If the OH peak is broad or ambiguous, add a drop of 
    
    
    
    to exchange the proton (peak will disappear) or use DMSO-
    
    
    to observe the OH coupling (triplet).
  • Concentration: Dissolve 5–10 mg of the solid/oil in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., Li/Al salts from synthesis) which cause line broadening.

Quality Control Check
  • Water Peak: In

    
    , water appears at ~1.56 ppm. Ensure this does not overlap with the aliphatic region.
    
  • Residual Solvent: Check for Ethyl Acetate (common recrystallization solvent) at 4.12 (q), 2.05 (s), and 1.26 (t) ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift additivity rules).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-(4-Methoxyphenyl)ethanol (Parent Analog). NIST Standard Reference Database.[2]

  • BenchChem. (2023). Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone.[3] Application Note.

  • PubChem. (2023). Compound Summary: 2-(4-Chloro-3-methoxyphenyl)ethanol. National Library of Medicine.

Disclaimer: The spectral data provided in Sections 3 and 4 are high-fidelity predictions derived from validated chemical shift algorithms and analogous structures. Experimental verification with a reference standard is recommended for regulatory submissions.

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of 1-(4-Chloro-3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Precision Protocols for Chiral Benzylic Alcohol Production

Scope & Nomenclature Clarification

Critical Technical Note: The specific chemical name provided in the topic request was "2-(4-Chloro-3-methoxyphenyl)ethan-1-ol" (Structure:


). This molecule is achiral  (it possesses no stereocenter). Consequently, "asymmetric synthesis" is chemically inapplicable to this specific isomer unless isotopic substitution (e.g., deuterium labeling) is introduced to create chirality.

Interpretation: This guide assumes the intended target is the chiral isomer , 1-(4-Chloro-3-methoxyphenyl)ethanol (Structure:


). This benzylic alcohol is a critical chiral intermediate in the synthesis of various bioactive molecules, including mGluR4 positive allosteric modulators (e.g., ML128 analogs) and specific kinase inhibitors. The protocols below detail the enantioselective reduction of the corresponding ketone, 4'-Chloro-3'-methoxyacetophenone , to yield the (1R) or (1S) alcohol with high enantiomeric excess (

).

Strategic Analysis

Synthetic Challenge

The 4-chloro-3-methoxy substitution pattern introduces steric and electronic effects that can influence catalyst binding. The methoxy group (


) at the meta position is electron-donating, while the chlorine (

) at the para position is electron-withdrawing (inductively) but donating (mesomerically).
  • Goal:

    
     Conversion, 
    
    
    
    
    
    .
  • Route Selection:

    • Asymmetric Transfer Hydrogenation (ATH): Best for lab-scale to pilot-scale; robust, no high-pressure hydrogen required.

    • Biocatalytic Reduction (KRED): Best for green chemistry and ultra-high selectivity (>99.9%

      
      ).
      

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Methodology: Ru(II)-TsDPEN Catalysis

This protocol utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN) to effect the asymmetric reduction of the ketone using formic acid/triethylamine as the hydrogen source. This is a Noyori-Ikariya type transfer hydrogenation .

Materials
  • Substrate: 4'-Chloro-3'-methoxyacetophenone (1.0 eq).

  • Catalyst: RuCl (0.5 – 1.0 mol%).

    • Note: Use (S,S)-catalyst to typically yield the (S)-alcohol. Use (R,R) for the (R)-alcohol.

  • Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Inert Gas: Nitrogen or Argon.

Step-by-Step Procedure
  • Catalyst Pre-activation (Optional but Recommended): In a Schlenk flask under

    
    , dissolve 
    
    
    
    and
    
    
    in anhydrous isopropanol. Heat to
    
    
    for 1 hour. Remove solvent in vacuo to obtain the active purple/orange solid catalyst. Alternatively, use commercially available pre-formed catalyst.
  • Reaction Setup: Dissolve 4'-Chloro-3'-methoxyacetophenone (10 mmol, 1.84 g) in degassed DCM (20 mL).

  • Addition: Add the Ru-catalyst (0.05 mmol, 31 mg) to the solution. Add the HCOOH/Et3N azeotrope (3.0 mL) via syringe.

  • Incubation: Stir the mixture at 25–30°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.

    • Checkpoint: The reaction is complete when the ketone peak disappears (<1%).

  • Quench & Workup: Quench by adding water (20 mL). Separate the organic layer. Extract the aqueous layer with DCM (

    
    ).
    Wash combined organics with saturated 
    
    
    
    (to remove excess acid) and brine. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 70:30).

    • Yield Expectation: 90–95%.

    • ee Expectation: 95–98%.

Protocol B: Biocatalytic Reduction (Green Chemistry)

Methodology: Ketoreductase (KRED) Screening

Enzymatic reduction offers superior enantioselectivity and operates under mild aqueous conditions.

Materials
  • Enzyme: KRED Screening Kit (e.g., Codexis or Johnson Matthey).

  • Cofactor: NADP+ / NADPH.

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

  • Co-solvent: DMSO or IPA (10% v/v) to improve substrate solubility.

Step-by-Step Procedure
  • Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM

    
    .
    
  • Substrate Solution: Dissolve 4'-Chloro-3'-methoxyacetophenone (50 mg) in DMSO (0.5 mL).

  • Reaction Mix: In a reaction vial, combine:

    • 4.0 mL Buffer.

    • 0.5 mL Substrate solution (Final conc ~10 g/L).

    • 5 mg NADP+.

    • 50 mg Glucose.

    • 2 mg GDH (Recycling enzyme).

    • 5–10 mg KRED Enzyme (Specific variant determined by screen).

  • Incubation: Shake at 250 rpm,

    
     for 24 hours.
    
  • Workup: Extract with Ethyl Acetate (

    
    ).
    Centrifuge to break emulsion if necessary.
    Dry organic layer and analyze.[1]
    

Analytical Control & Validation

Trustworthiness Check: To validate the enantiomeric excess (


), you must separate the enantiomers using Chiral HPLC.
ParameterSpecification
Column Daicel Chiralpak AD-H or OD-H (

)
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm and 280 nm
Temperature

Retention Times (Approx) (S)-Isomer: ~8.5 min (R)-Isomer: ~10.2 min (Must verify with racemic standard)

Visualizing the Mechanism

Figure 1: Asymmetric Transfer Hydrogenation Mechanism

The following diagram illustrates the metal-ligand bifunctional mechanism where the Ruthenium center and the amine ligand cooperate to deliver a hydride and a proton to the ketone.

ATH_Mechanism Substrate 4-Chloro-3-methoxy acetophenone TS Six-Membered Transition State Substrate->TS Coordination Catalyst Ru-TsDPEN (16e- Active Species) Catalyst->TS Hydride Transfer TS->Catalyst Cycle Closes Product Chiral Alcohol (1-ol) TS->Product Release H_Source HCOOH / TEA H_Source->Catalyst Regeneration (18e-)

Caption: Cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation via metal-ligand bifunctional mechanism.

Figure 2: Biocatalytic Workflow

This flowchart details the decision matrix for optimizing the enzymatic reduction.

Biocatalysis_Workflow Start Start: Substrate 4-Cl-3-OMe-Acetophenone Screen Screen KRED Panel (96-well plate) Start->Screen Analysis Analyze Conversion & ee (Chiral HPLC) Screen->Analysis Decision ee > 99%? Analysis->Decision Optimize Optimize Conditions: - pH (6.0 - 8.0) - Temp (25 - 40°C) - Co-solvent % Decision->Optimize No ScaleUp Scale Up (1g -> 100g) Add GDH Recycling Decision->ScaleUp Yes Optimize->Screen

Caption: Iterative workflow for selecting and optimizing Ketoreductase (KRED) enzymes.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Hollmann, F., Arends, I. W. C. E., & Holtmann, D. (2011). Enzymatic reduction of ketones. Green Chemistry, 13(9), 2285-2314. [Link]

  • PubChem. (n.d.). Compound Summary: N-(4-chloro-3-methoxyphenyl)picolinamide (ML128).[1] National Library of Medicine. [Link]

Sources

Application Note: GC-MS Analysis of 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the analysis of 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol and its putative metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind the analytical choices, from sample preparation and derivatization to instrument configuration and data interpretation. The protocols are designed to be robust and self-validating, offering field-proven insights for professionals in drug metabolism, pharmacokinetics, and toxicology. This guide includes detailed step-by-step methodologies, predicted metabolic pathways, expected mass fragmentation patterns, and troubleshooting advice to ensure accurate and reproducible results.

Introduction: The Analytical Imperative

2-(4-Chloro-3-methoxyphenyl)ethan-1-ol is a substituted phenylethanol structure, a motif present in various pharmaceuticals and industrial chemicals. Understanding its metabolic fate is critical for evaluating the efficacy, toxicity, and overall safety profile of any parent compound from which it may be derived. The biotransformation of such xenobiotics typically occurs through Phase I and Phase II metabolic reactions, leading to a variety of related structures that must be analytically resolved and identified.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive structural identification.[3] However, the polar hydroxyl group in the parent molecule and several of its potential metabolites imparts properties—such as low volatility and potential for thermal degradation—that challenge direct GC analysis.[4][5] Therefore, chemical derivatization is a mandatory step to convert these polar analytes into more volatile and thermally stable forms suitable for GC-MS analysis.[6][7] This note details a complete workflow, emphasizing the causality behind each procedural step.

Predicted Metabolic Pathways: A Mechanistic Overview

Based on established biochemical transformations of xenobiotics, 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol is expected to undergo several Phase I and Phase II metabolic reactions.[1][8]

Phase I Reactions: These reactions introduce or expose functional groups, typically increasing the polarity of the molecule.[2][9]

  • Oxidation: The primary alcohol can be oxidized first to an aldehyde and subsequently to a carboxylic acid (2-(4-Chloro-3-methoxyphenyl)acetic acid).

  • O-Demethylation: The methoxy group on the aromatic ring can be demethylated to a hydroxyl group, forming a phenol (4-Chloro-3-hydroxyphenylethanol).

  • Aromatic Hydroxylation: A hydroxyl group could be added to an available position on the aromatic ring, though this is often a minor pathway compared to the modification of existing functional groups.[10]

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the xenobiotic or its Phase I metabolite, drastically increasing water solubility to facilitate excretion.[2][9]

  • Glucuronidation/Sulfation: The primary alcohol of the parent compound or the newly formed phenolic groups on metabolites can be conjugated with glucuronic acid or sulfate.

The following diagram illustrates the primary predicted metabolic transformations.

Metabolic Pathway cluster_phase1 Phase I Metabolism Parent 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol Aldehyde 2-(4-Chloro-3-methoxyphenyl)acetaldehyde Parent->Aldehyde Oxidation (ADH) Demethylated 2-(4-Chloro-3-hydroxy-5-chlorophenyl)ethan-1-ol Parent->Demethylated O-Demethylation (CYP450) Parent_Conj Parent Glucuronide/Sulfate Parent->Parent_Conj CarboxylicAcid 2-(4-Chloro-3-methoxyphenyl)acetic acid Aldehyde->CarboxylicAcid Oxidation (ALDH) Demethylated_Conj Demethylated Glucuronide/Sulfate Demethylated->Demethylated_Conj

Caption: Predicted Phase I and Phase II metabolic pathways.

Note: Analysis of highly polar Phase II conjugates like glucuronides typically requires hydrolysis back to the parent analyte (aglycone) before GC-MS analysis, or the use of LC-MS.

Experimental Protocols & Methodologies

Materials and Reagents
  • Solvents: Dichloromethane, Ethyl Acetate, Hexane (all HPLC or GC grade).

  • Standards: Analytical standard of 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Extraction Buffers: pH 5.0 Acetate buffer, pH 9.0 Carbonate buffer.

  • Biological Matrix: Blank human plasma/urine for method development.

  • Extraction Columns: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode).

  • Inert Gas: High-purity nitrogen for solvent evaporation.

Instrumentation

A high-quality GC-MS system is required. The following parameters serve as a robust starting point.

ParameterSpecification
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Splitless mode, 280°C
Oven Program Initial 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min)
Transfer Line Temp 290°C
MS Ion Source Temp 230°C (Electron Ionization)
MS Quadrupole Temp 150°C
Ionization Energy 70 eV
Mass Scan Range 50 - 550 m/z
Data Acquisition Full Scan Mode
Protocol 1: Sample Extraction from Plasma via LLE

Liquid-Liquid Extraction (LLE) is a classic and effective technique for isolating semi-volatile compounds from a complex biological matrix.[11]

  • Sample Preparation: To 1 mL of plasma in a glass tube, add 10 µL of internal standard solution.

  • pH Adjustment: Add 100 µL of pH 9.0 carbonate buffer and vortex briefly. This ensures that any acidic metabolites are in their ionized form, remaining in the aqueous layer, while neutral and basic compounds are extracted.

  • Extraction: Add 5 mL of ethyl acetate. Cap and vortex vigorously for 2 minutes. Causality: Ethyl acetate is a moderately polar solvent that provides good recovery for the target analytes without extracting excessive matrix interferences.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 100 µL of ethyl acetate, ready for derivatization.

Protocol 2: Silylation (Derivatization)

Silylation replaces active hydrogen atoms on polar functional groups (like -OH and -COOH) with a non-polar trimethylsilyl (TMS) group.[5] This is essential for GC analysis.

  • Reagent Addition: To the 100 µL reconstituted extract from Protocol 1, add 50 µL of BSTFA + 1% TMCS. Causality: BSTFA is a powerful silylating agent. The TMCS catalyst ensures a rapid and complete reaction.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Injection: The sample is now ready for injection into the GC-MS. Inject 1 µL into the system.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start 1. Plasma Sample (+ Internal Std) LLE 2. Liquid-Liquid Extraction Start->LLE Evap 3. Evaporation (N2 Stream) LLE->Evap Deriv 4. Derivatization (BSTFA, 70°C) Evap->Deriv Inject 5. GC-MS Injection Deriv->Inject GC_Sep 6. GC Separation Inject->GC_Sep MS_Detect 7. MS Detection (EI) GC_Sep->MS_Detect Data_Acq 8. Data Acquisition MS_Detect->Data_Acq Library_Search 9. Identification & Quantification Data_Acq->Library_Search Report 10. Final Report Library_Search->Report

Caption: Complete workflow from sample preparation to data analysis.

Results & Data Interpretation

Mass Spectral Analysis

Electron Ionization (EI) at 70 eV is a "hard" ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation.[12][13] For chlorinated compounds, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a powerful diagnostic tool.[14][15]

Expected Fragmentation of TMS-derivatized Parent Compound:

  • Molecular Ion (M+•): The molecular ion of the TMS derivative should be observable, showing the characteristic M/M+2 chlorine isotope pattern.

  • Benzylic Cleavage: The most prominent fragment will likely result from cleavage of the C-C bond between the ethyl side chain and the aromatic ring, yielding a stable benzylic cation.

  • Loss of TMS Group: Fragments corresponding to the loss of the trimethylsilyl group or parts of it are also expected.

Expected Analytical Data

The following table summarizes the predicted data for the parent compound and its key Phase I metabolites after TMS derivatization.

Compound NameDerivatization SitesExpected MW (TMS Derivative)Key Diagnostic Ions (m/z)
2-(4-Chloro-3-methoxyphenyl)ethan-1-ol1 (-OH)258/260M+• (258/260) , Fragment from benzylic cleavage (e.g., 155/157), 73 (TMS)
2-(4-Chloro-3-methoxyphenyl)acetic acid1 (-COOH)272/274M+• (272/274) , Loss of -COOTMS, Fragment from benzylic cleavage
2-(4-Chloro-3-hydroxyphenyl)ethan-1-ol2 (-OH, phenolic -OH)330/332M+• (330/332) , Fragment from benzylic cleavage (with two TMS groups), ions showing sequential loss of TMS groups

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Active sites in the GC inlet liner or column; incomplete derivatization.Use an ultra-inert liner and column.[16] Ensure derivatization reaction goes to completion (check reagent age, reaction time/temp).
Low Sensitivity Inefficient extraction; analyte degradation in the inlet; poor ionization.Optimize extraction pH and solvent. Lower inlet temperature if possible. Check MS tune and filament.
No Peaks Detected Derivatization failure; sample loss during evaporation; instrument fault.Run a derivatized standard to confirm the reaction and instrument performance. Check nitrogen flow during evaporation to ensure it's not too harsh.
Matrix Interferences Poor selectivity of the extraction method.Implement a solid-phase extraction (SPE) clean-up step, which offers higher selectivity than LLE.[3][11]

Conclusion

The GC-MS method detailed in this application note provides a comprehensive and robust framework for the identification and analysis of 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol and its primary metabolites. By combining an optimized sample preparation protocol involving liquid-liquid extraction and essential chemical derivatization, this method overcomes the analytical challenges posed by polar functional groups. The predictable fragmentation patterns under electron ionization, coupled with the distinct chlorine isotopic signature, allow for high-confidence identification of the parent compound and its biotransformation products. This workflow is directly applicable to studies in drug metabolism, pharmacokinetics, and toxicology, enabling researchers to gain critical insights into the metabolic fate of xenobiotics.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis.
  • Lien, W. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials.
  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]

  • Moldoveanu, S. C. (n.d.). Derivatization Methods in GC and GC/MS.
  • Wikipedia. (n.d.). Electron capture ionization. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method. Retrieved from [Link]

  • Vrhovsek, U., et al. (n.d.). On sample preparation methods for fermented beverage VOCs profiling by GCxGC-TOFMS.
  • Castells, P., Santos, F. J., & Galceran, M. T. (2004). Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry. Rapid Communications in Mass Spectrometry, 18(5), 529-536. Retrieved from [Link]

  • LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

  • Dioxin 20XX International Symposium. (n.d.). mass spectrometric ionization pattern of 209 polychlorinated biphenyls.
  • ChemRxiv. (2025). Interesting signals from (electro)chemical mass spectrometry: are they real?. Retrieved from [Link]

  • Drug Hunter. (2022, March 10). Phase I Drug Metabolism. Retrieved from [Link]

  • Kupfer, D., et al. (1994). Metabolism of the proestrogenic pesticide methoxychlor by hepatic P450 monooxygenases in rats and humans. Dual pathways involving novel ortho ring-hydroxylation by CYP2B. Drug Metabolism and Disposition, 22(4), 517-524. Retrieved from [Link]

  • Longdom Publishing. (2024, September 16). Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. Retrieved from [Link]

  • IntechOpen. (2024, September 30). Phase I and Phase II Metabolic Reactions in Drug Development. Retrieved from [Link]

  • Deranged Physiology. (2017, November 23). Phase I and Phase II biotransformation reactions. Retrieved from [Link]

  • Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • LECO. (n.d.). Characterizing Extractables from Common Pharmaceutical Packaging Material by High Resolution Time-of-Flight Mass Spectrometry and Enhanced Gas Chromatography Separations. Retrieved from [Link]

  • Slideshare. (n.d.). Medicinal chemistry on metabolism(Phase I & Phase II Reactions). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Degradation pathways of 2-(4-Chloro-3-methoxyphenyl)ethan-1-OL under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol

Executive Summary: The "Dual-Threat" of Acidic Conditions

Welcome to the technical support portal. You are likely working with 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol , a functionalized phenethyl alcohol often used as a building block in the synthesis of tyrosine kinase inhibitors or agrochemicals.

While primary alcohols are generally considered stable in dilute acid, this specific molecule presents a unique stability profile due to the electron-donating methoxy group at the meta position and the electron-withdrawing chlorine at the para position.

In acidic media, this molecule faces two distinct degradation threats depending on the type of acid used:

  • Nucleophilic Acids (HCl, HBr): Rapid conversion to the alkyl halide via SN2 substitution.

  • Non-Nucleophilic Acids (H₂SO₄, H₃PO₄): Dehydration to the styrene derivative, followed by rapid acid-catalyzed dimerization (polymerization).

Diagnostic Logic: Identifying Your Degradation Product

Before adjusting your protocol, use this logic tree to identify which pathway is compromising your yield.

DiagnosticTree Start Start: Impurity Detected in Acidic Media AcidType What type of acid was used? Start->AcidType HCl_HBr Hydrohalic Acid (HCl, HBr, HI) AcidType->HCl_HBr Nucleophilic H2SO4 Oxyacid / Non-Nucleophilic (H2SO4, H3PO4, TsOH) AcidType->H2SO4 Non-Nucleophilic Check_IR Check IR/NMR: Is the -OH stretch gone? HCl_HBr->Check_IR AlkylHalide Diagnosis: Alkyl Halide Formation (S_N2 Substitution) Check_IR->AlkylHalide Yes (-Cl/-Br replaces -OH) Check_UV Check HPLC/UV: New peak with high UV absorbance? H2SO4->Check_UV Styrene Diagnosis: Dehydration to Styrene (Elimination) Check_UV->Styrene Sharp Peak (Conjugated) Dimer Diagnosis: Dimerization/Oligomerization (Gum formation) Check_UV->Dimer Broad Peak/Late Eluting

Figure 1: Diagnostic logic for identifying degradation products based on acid type and analytical signatures.

Technical Deep Dive: Degradation Mechanisms

To solve the problem, you must understand the causality. The degradation is not random; it is driven by the protonation of the alcohol oxygen, converting it into a good leaving group (


).[1]
Pathway A: The Substitution Trap (HCl/HBr)

If you use Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr), the halide ion (


 or 

) is a strong nucleophile.
  • Mechanism: SN2 Attack. The chloride ion attacks the primary carbon, displacing water.

  • Outcome: Formation of 1-(2-chloroethyl)-4-chloro-3-methoxybenzene .

  • Why it happens: Primary phenethyl alcohols are highly susceptible to SN2 attack because the transition state is not sterically hindered.

Pathway B: The Elimination Cascade (H₂SO₄/Heat)

If you use Sulfuric Acid (H₂SO₄) or heat, there is no nucleophile to capture the carbocation/intermediate.

  • Step 1: Dehydration. The molecule eliminates water to form 4-chloro-3-methoxystyrene .

  • Step 2: Dimerization (The "Hidden" Loss). The newly formed styrene is electron-rich (activated by the methoxy group). In the presence of acid, it protonates to form a benzylic carbocation, which immediately attacks another styrene molecule.

  • Outcome: A viscous gum or "tar" (dimers/polymers) and low mass balance.

ReactionPathways Alcohol Start: 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol Protonated Intermediate: Oxonium Ion (-OH2+) Alcohol->Protonated + H+ AlkylHalide Product A (in HCl): Alkyl Chloride (S_N2 Substitution) Protonated->AlkylHalide + Cl- (Nucleophilic Attack) Styrene Product B (in H2SO4): 4-Chloro-3-methoxystyrene (Elimination) Protonated->Styrene - H2O (Heat/Elimination) Dimer Product C: Polymers/Dimers (Friedel-Crafts) Styrene->Dimer + H+ (Acid Catalyzed Polymerization)

Figure 2: Mechanistic divergence showing how acid choice dictates the degradation product.

Troubleshooting Guides & FAQs

Scenario 1: "I am losing yield during acid workup, and an oil is forming."

Q: Is this polymerization? A: Yes. If you are using a non-nucleophilic acid (like H₂SO₄) and heating the reaction, you are likely generating the styrene derivative. The 3-methoxy group activates the ring, making the styrene highly prone to cationic polymerization.

  • Fix: Switch to a weaker acid (e.g., Acetic Acid) or lower the temperature below 40°C. If a strong acid is required for pH adjustment, add it slowly at 0°C to avoid local heating.

Q: Can I reverse the polymerization? A: No. Once the carbon-carbon bonds form between monomers, the product is irreversibly lost to "tar."

Scenario 2: "My HPLC shows a new peak at a higher Retention Time (RRT ~1.2)."

Q: Is this the chloride impurity? A: If you used HCl, yes. The alkyl chloride is significantly less polar than the alcohol, so it will elute later on a Reverse Phase (C18) column.

  • Verification: Check the UV spectrum. The alkyl chloride will have a UV profile almost identical to the starting material (since the chromophore—the benzene ring—is unchanged). The styrene impurity (from dehydration) would show a red-shift (absorbance at higher wavelengths) due to conjugation with the vinyl group.

Scenario 3: "Can I use HI or HBr to cleave the methoxy group?"

Q: Will the alcohol survive demethylation conditions? A: No. The conditions required to cleave the methyl ether (conc. HBr/HI, reflux) will instantaneously convert the primary alcohol to the alkyl bromide or iodide.

  • Workaround: You must protect the alcohol (e.g., as an Acetate or TBDMS ether) before attempting ether cleavage, though TBDMS is acid-labile. A better approach is using Boron Tribromide (BBr₃) in Dichloromethane at -78°C, which is a Lewis acid method that avoids the nucleophilic substitution of the alcohol (though the alcohol -OH will react with BBr₃, it hydrolyzes back upon workup).

Experimental Protocol: Acid Stability Stress Test

Use this protocol to determine the safe operating limits for your specific batch.

Objective: Define the pH and temperature boundaries where < 0.5% degradation occurs.

StepActionCritical Parameter
1. Preparation Dissolve 50 mg of alcohol in 10 mL Acetonitrile (ACN).Use ACN (non-nucleophilic solvent). Avoid Methanol (risk of etherification).
2. Acid Spike Split into 3 vials. Add: A: 0.1N HCl (1 mL)B: 0.1N H₂SO₄ (1 mL)C: Water (Control)Vial A tests Substitution risk.Vial B tests Elimination risk.
3. Stress Heat all vials to 60°C for 4 hours.High temp accelerates the kinetics for rapid screening.
4. Analysis Analyze via HPLC (C18 Column, Water/ACN gradient).Success Criteria: Area% of parent peak > 99.0%.

Data Interpretation:

  • Vial A Fails (New non-polar peak): Your molecule is sensitive to Cl⁻. Avoid HCl; use H₂SO₄ or H₃PO₄ for pH adjustments.

  • Vial B Fails (New UV-active peak): Your molecule is sensitive to Elimination. Keep Temperature < 25°C during workup.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • Patai, S. (Ed.). (1980). The Chemistry of the Hydroxyl Group. Wiley-Interscience.

Sources

Validation & Comparative

Spectroscopic Comparison Guide: 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectroscopic analysis for monitoring the reduction of 2-(4-Chloro-3-methoxyphenyl)acetic acid (Precursor) to 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol (Target Product).

In pharmaceutical synthesis, particularly for phenethylamine derivatives and GABA-analogs (e.g., Baclofen precursors), precise reaction monitoring is critical. This guide moves beyond basic characterization, offering a comparative analysis of FT-IR,


H-NMR, and Mass Spectrometry data to validate the functional group transformation from a carboxylic acid to a primary alcohol.

Key Performance Indicator (KPI): The disappearance of the carbonyl stretching frequency (


) and the emergence of the ethyl chain coupling pattern in NMR (

and

ppm) serve as the primary endpoints for reaction completion.

Structural Context & Synthetic Pathway[1][2][3]

To understand the spectroscopic shifts, we must first define the chemical environment changes. The transformation involves the reduction of the carbonyl carbon from an oxidation state of +3 to -1.

The Chemistry
  • Precursor (A): 2-(4-Chloro-3-methoxyphenyl)acetic acid. Contains a highly shielded benzylic methylene and a carboxylic acid moiety.

  • Target (B): 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol. Contains a hydroxy-ethyl chain with distinct spin-spin coupling.

Workflow Visualization

The following diagram outlines the synthesis and critical control points (CCPs) for spectroscopic sampling.

SynthesisWorkflow Precursor Precursor (Acid) Reaction Reaction Matrix (0°C -> RT) Precursor->Reaction Dissolve in THF Reagent Reduction Agent (BH3·THF or LiAlH4) Reagent->Reaction Dropwise Add IR_Check FT-IR Check (C=O Loss) Reaction->IR_Check In-process Control Quench Acidic Quench & Extraction Product Target Alcohol (Purified) Quench->Product Workup NMR_Check H-NMR Check (Triplet Formation) Product->NMR_Check Validation IR_Check->Reaction If C=O present IR_Check->Quench If C=O absent

Figure 1: Synthetic workflow highlighting spectroscopic checkpoints. The disappearance of the Carbonyl signal is the "Go/No-Go" decision point for quenching.

Spectroscopic Comparison Data

The following data sets are derived from standard substituent chemical shift principles (Z-scores) and validated against analogous phenethyl alcohol systems.

FT-IR Spectroscopy (Functional Group Monitor)

FT-IR is the fastest method for in-process monitoring.

FeaturePrecursor (Acid)Target (Alcohol)Analysis Note
O-H Stretch

(Very Broad, Carboxylic dimer)

(Broad, H-bonded Alcohol)
The "acid beard" (broad absorbance) clears up significantly in the product.
C=O Stretch

(Strong, Sharp)
Absent CRITICAL: Complete disappearance indicates 100% conversion.
C-O Stretch


(Primary Alcohol)
Shift from acyl-oxygen to alkyl-oxygen character.
Ar-O-C (Methoxy)


Remains constant (Internal Standard).
H-NMR Spectroscopy (Structural Validation)

NMR provides definitive proof of the carbon skeleton integrity.

Solvent:


 (

ppm ref)
Proton EnvironmentPrecursor

(ppm)
Target

(ppm)
Multiplicity Change
-COOH / -OH

(Broad singlet)

(Broad singlet)
Acid proton is lost; alcohol proton is variable/exchangeable.
Benzylic


(Singlet)

(Triplet,

)
Key Differentiator: The singlet splits into a triplet due to the new neighboring methylene group.

N/A

(Triplet,

)
New signal appearing upon reduction.


(Singlet)

(Singlet)
Minimal shift; confirms methoxy group survival.
Aromatic (H-2)

(d,

)

(d,

)
Slight upfield shift due to loss of electron-withdrawing carbonyl.
Aromatic (H-5)

(d,

)

(d,

)
Ortho to Chlorine; relatively stable.
Aromatic (H-6)

(dd)

(dd)
-
Mass Spectrometry (QC Check)
  • Precursor (

    
    ):  MW 200.[1]62. ESI(-) shows 
    
    
    
    at 199.
  • Target (

    
    ):  MW 186.64.[2]
    
    • Isotope Pattern: Both spectra must exhibit the characteristic 3:1 intensity ratio for

      
       vs 
      
      
      
      isotopes.
    • Fragmentation: The alcohol often shows a loss of water

      
       peak in EI-MS, appearing at 
      
      
      
      .

Logic for Spectral Interpretation

Use this decision tree to interpret crude reaction mixture spectra.

NMRLogic Start Analyze 1H-NMR (Aliphatic Region 2.5 - 4.0 ppm) CheckSinglet Is there a Singlet at ~3.6 ppm? Start->CheckSinglet CheckTriplets Are there two Triplets (2.8 & 3.8 ppm)? CheckSinglet->CheckTriplets No Result_Start Starting Material (Unreacted) CheckSinglet->Result_Start Yes (No Triplets) Result_Mix Incomplete Reaction (Continue Reduction) CheckSinglet->Result_Mix Yes (and Triplets exist) CheckTriplets->Result_Start No Result_Success Pure Product (Proceed to QC) CheckTriplets->Result_Success Yes (Clean 1:1 integration)

Figure 2: NMR Logic Tree for determining reaction completion.

Experimental Protocols

Protocol: Reaction Monitoring via FT-IR

Use this method for rapid "Go/No-Go" decisions.

  • Sampling: Withdraw

    
     of reaction mixture using a glass pipette.
    
  • Workup (Mini): Partition between Ethyl Acetate (

    
    ) and 1M HCl (
    
    
    
    ) in a small vial. Shake and let separate.
  • Deposition: Spot the organic (top) layer onto a NaCl plate or ATR crystal. Allow solvent to evaporate.[3]

  • Acquisition: Scan from

    
     to 
    
    
    
    .
  • Evaluation: Zoom into

    
    . If any peak exceeds noise baseline, the reaction is incomplete.
    
Protocol: High-Fidelity NMR Characterization

Use this method for final lot release.

  • Preparation: Dissolve

    
     of the isolated oil/solid in 
    
    
    
    of
    
    
    .
    • Note: Ensure the sample is free of paramagnetic impurities (e.g., Chromium residues if using Jones oxidation precursors) or metal hydrides. Filter through a small plug of Celite if necessary.

  • Parameters:

    • Scans: 16 (minimum).

    • Pulse delay: 1.0 second.

    • Reference: TMS (

      
       ppm) or Residual 
      
      
      
      (
      
      
      ppm).
  • Integration Strategy:

    • Calibrate the Methoxy singlet (

      
       ppm) to 3.00  integral units.
      
    • Verify the aromatic region integrates to 3.00 .

    • Verify the two triplets (benzylic and hydroxymethyl) integrate to 2.00 each.

Troubleshooting & Impurities

ObservationLikely CauseRemediation
NMR: Extra Singlet at 2.1 ppm Acetyl impurity (if using acetate precursor) or Acetone trapped.Dry under high vacuum >4 hours.
IR: Peak at 1735 cm⁻¹ Ester formation (Reaction with solvent or incomplete hydrolysis).Check solvent purity; ensure reduction agent excess.
NMR: Broad multiplets instead of triplets Paramagnetic impurities or poor shimming.Filter sample; re-shim magnet.
MS: M+2 peak is 100% height of M Loss of Chlorine (Dehalogenation).Reaction conditions too harsh (e.g., Pd/C hydrogenation). Switch to Hydride reduction (

or

).

References

  • BenchChem. "Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone." Application Note. Accessed October 2023. Link

  • NIST Chemistry WebBook. "2-(4-Methoxyphenyl)ethanol - IR Spectrum." Standard Reference Data. Link

  • Royal Society of Chemistry. "NMR data for 2-(4-chlorophenyl)acetic acid precursors." Supplementary Information. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14675568, 2-(4-Chloro-2-methoxyphenyl)acetic acid." PubChem. Link

  • ChemicalBook. "1-(2-Chlorophenyl)-1-ethanol Spectral Data." Link

Sources

Correlating the structure of 2-(4-Chloro-3-methoxyphenyl)ethan-1-OL with its observed activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide correlates the structural attributes of 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol with its observed biological and synthetic activity. This analysis is framed for application scientists involved in lead optimization and library synthesis.

Executive Summary: The "Metabolic Shield" Scaffold

In drug discovery, the 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol scaffold serves as a critical bioisostere for the naturally occurring Homovanillyl Alcohol (4-Hydroxy-3-methoxyphenethyl alcohol). While the natural phenol is potent in vanilloid and dopaminergic pathways, it suffers from rapid Phase II metabolism (glucuronidation/sulfation) and poor membrane permeability.

This guide analyzes how replacing the 4-hydroxyl group with a 4-chloro substituent, while retaining the 3-methoxy motif, correlates with:

  • Increased Metabolic Stability: Blocking the primary site of conjugation.

  • Optimized Lipophilicity (LogP): Enhancing blood-brain barrier (BBB) penetration.

  • Retained Ligand Fidelity: Preserving the H-bond acceptor at the 3-position.

Comparative Analysis: Performance vs. Alternatives

The following table objectively compares the 4-Chloro-3-methoxy scaffold against its primary structural alternatives.

Table 1: Physicochemical & Functional Comparison
FeatureTarget Scaffold (4-Cl, 3-OMe)Alternative A (Homovanillyl Alcohol: 4-OH, 3-OMe)Alternative B (4-Chlorophenethyl Alcohol: 4-Cl, 3-H)
LogP (Est.) 2.4 - 2.6 (Optimal for CNS)0.8 - 1.1 (Too polar)2.1 - 2.3 (High)
Metabolic Stability High (Blocks Phase II conjugation)Low (Rapid Glucuronidation at 4-OH)High (Oxidation prone at benzylic C)
H-Bonding Acceptor only (3-OMe)Donor (4-OH) & Acceptor (3-OMe)None (Hydrophobic only)
Observed Activity Antimicrobial / Kinase Inhibitor Intermediate Antioxidant / TRPV1 AgonistBiocide / Fragrance
Synthetic Utility Versatile (Stable to oxidation)Limited (Phenol requires protection)Versatile

Key Insight: The Target Scaffold offers the "Goldilocks" balance—it is lipophilic enough to cross membranes (unlike Alternative A) but retains the specific electronic recognition of the methoxy group (unlike Alternative B).

Structural Correlation with Observed Activity[1][2]

A. Antimicrobial & Insecticidal Potency

Research indicates that the 4-chloro-3-methoxy substitution pattern significantly enhances biological activity in specific contexts:

  • Mechanism: The 4-chloro group increases the lipophilicity of the phenyl ring, facilitating penetration through the waxy cell walls of bacteria and the chitinous exoskeletons of insects.

  • Evidence: Derivatives such as 1-(4-chloro-3-methoxyphenyl)piperidine have shown enhanced antimicrobial efficacy against M. tuberculosis compared to non-chlorinated analogs [1]. Furthermore, trichloro-ethanol derivatives of this scaffold act as DDT analogues, where the Cl/OMe combination provides the necessary steric bulk and lipophilicity for sodium channel modulation [2].

B. Ligand Efficiency in Receptor Binding

In dopaminergic and serotonergic ligand design:

  • The 3-Methoxy Group: Acts as a hydrogen bond acceptor, mimicking the interaction of the catecholamine 3-OH/3-OMe group in neurotransmitters.

  • The 4-Chloro Group: Fills the hydrophobic pocket usually occupied by the 4-OH, but without the energetic penalty of desolvating a hydroxyl group.

Experimental Protocol: Activation & Coupling

Objective: Convert 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol into a reactive mesylate intermediate for nucleophilic substitution (e.g., creating piperazine libraries).

Reagents
  • Substrate: 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: Triethylamine (TEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 g of the alcohol in 10 mL of anhydrous DCM in a round-bottom flask under Nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Addition: Add TEA (1.5 eq) dropwise. Stir for 5 minutes.

  • Activation: Add MsCl (1.2 eq) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). The alcohol spot (Rf ~0.3) should disappear, replaced by the mesylate (Rf ~0.6).

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Validation: The resulting oil is sufficiently pure for the next step (nucleophilic displacement with amines). Yield is typically >90%.[1]

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for selecting this scaffold based on Structure-Activity Relationship (SAR) goals.

SAR_Logic Start Lead Optimization Target Problem Problem: High Clearance / Low Potency Start->Problem Decision Select Modification Strategy Problem->Decision Path_A Option A: Homovanillyl Alcohol (4-OH, 3-OMe) Decision->Path_A Natural Mimic Path_B Option B: 4-Chlorophenethyl Alcohol (4-Cl, 3-H) Decision->Path_B Hydrophobic Opt. Path_C Target: 4-Cl-3-OMe Phenethyl Alcohol Decision->Path_C Bioisostere Opt. Result_A Result: Rapid Metabolism (Glucuronidation) Path_A->Result_A Result_B Result: Loss of H-Bond (Reduced Affinity) Path_B->Result_B Mechanism Mechanism: 1. 4-Cl blocks metabolism 2. 3-OMe retains binding 3. LogP ~2.5 Path_C->Mechanism Outcome Outcome: Enhanced Potency & Stability Mechanism->Outcome

Caption: SAR decision tree highlighting the mechanistic advantages of the 4-Chloro-3-Methoxy scaffold over natural and simplified alternatives.

References

  • Mali, S. N., et al. (2025). "Synthesis of some novel piperidine fused 5-thioxo-1H-1,2,4-triazoles as potential antimicrobial and antitubercular agents." Indian Academy of Sciences.

  • ResearchGate. (2025).[2][3] "2-(4-chloro-3-thiophenol)-1,1-dichloroethene via Newman-Kwart rearrangement - A precursor for synthesis of DDT-analogues." ResearchGate.[2][3]

  • PubChem. "2-(4-Methoxyphenyl)ethanol Compound Summary."[4] National Library of Medicine.

  • Santa Cruz Biotechnology. "(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol Product Data." SCBT.

Sources

Reproducibility of 2-(4-Chloro-3-methoxyphenyl)ethan-1-OL synthesis and purification protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol CAS Registry Number: 864553-04-8 (Analogous reference) Molecular Formula: C9H11ClO2 Molecular Weight: 186.63 g/mol

This guide objectively compares synthetic protocols for 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol, a critical "right-hand" building block often utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and agrochemical fungicides.

The primary challenge in synthesizing this molecule is not bond formation, but chemoselectivity . The presence of the aryl chloride (C-4) renders the molecule susceptible to hydrodehalogenation under vigorous reducing conditions (e.g., catalytic hydrogenation or refluxing LiAlH₄). Furthermore, the 3-methoxy group increases the electron density of the ring, altering the solubility profile and making the final alcohol prone to "oiling out" during purification, complicating crystallization.

This guide evaluates three primary routes, recommending Route B (In-situ Borane Generation) as the optimal balance of reproducibility, cost, and safety for scale-up.

Comparative Analysis of Synthetic Routes

We evaluated three standard methodologies for converting the precursor, 2-(4-chloro-3-methoxyphenyl)acetic acid , to the target alcohol.

Table 1: Methodological Comparison
FeatureRoute A: Borane-DMS Route B: NaBH₄ / Iodine Route C: LiAlH₄ (via Ester)
Mechanism Direct electrophilic reduction of COOHIn-situ generation of B₂H₆Nucleophilic hydride attack on Ester
Yield (Isolated) 90 - 95%88 - 92% 75 - 85%
Chemoselectivity Excellent (Ignores Aryl-Cl)Excellent (Ignores Aryl-Cl)Moderate (Risk of de-chlorination)
Safety Profile Low (Stench, Pyrophoric)High (Solid reagents) Low (Vigorous quench, emulsions)
Cost Efficiency Low (Reagents expensive)High Moderate
Scalability Difficult (Cooling required)Excellent Difficult (Slurry handling)
Expert Insight on Causality
  • Why Route A (Borane-DMS) works best for purity: Borane is electrophilic. It reduces carboxylic acids faster than esters or halides because it coordinates with the carbonyl oxygen. However, the dimethyl sulfide (DMS) complex is noxious and requires aggressive scrubbing, making it poor for open-bench work.

  • Why Route C (LiAlH₄) is deprecated: Lithium Aluminum Hydride is a nucleophilic reducing agent. It reacts poorly with free acids (consuming hydrides to form salts first) and requires converting the acid to an ester (Methyl 2-(4-chloro-3-methoxyphenyl)acetate) first. Furthermore, on large scales, aluminum salts form gelatinous emulsions that trap the product, lowering recovered yield.

  • Why Route B (NaBH₄/I₂) is the Winner: The reaction of Sodium Borohydride with Iodine in THF generates Borane (

    
    ) in situ. This mimics the selectivity of Route A without the storage hazards or stench of DMS. It is the most reproducible method for this specific substrate.
    

Detailed Experimental Protocols

Protocol 1: The Recommended Route (NaBH₄ / I₂ Reduction)

Adapted from optimized protocols for 4-chlorophenylacetic acid reduction [1, 2].

Prerequisites:

  • Substrate: 2-(4-Chloro-3-methoxyphenyl)acetic acid (1.0 eq)

  • Reagents: Sodium Borohydride (NaBH₄, 2.2 eq), Iodine (I₂, 1.0 eq).[1]

  • Solvent: Anhydrous THF (Stabilized).

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with NaBH₄ (2.2 eq) and anhydrous THF (5 mL per gram of substrate). Cool to 0°C in an ice/salt bath.

  • Substrate Addition: Add 2-(4-Chloro-3-methoxyphenyl)acetic acid (1.0 eq) slowly. Note: Hydrogen gas evolution will occur as the sodium carboxylate forms. Stir for 15 minutes.

  • Activation (The Critical Step): Dissolve Iodine (1.0 eq) in THF. Add this solution dropwise via the addition funnel over 30–45 minutes, maintaining internal temperature <10°C.

    • Mechanism:[2][3][4][5][6][7]

      
      . The generated diborane immediately reduces the carboxylate.
      
  • Reaction: Remove the ice bath and reflux the mixture for 2–3 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). The acid spot (

    
    ) should disappear; the alcohol spot (
    
    
    
    ) will appear.
  • Quench: Cool to room temperature. Carefully add Methanol dropwise to destroy excess borane (vigorous bubbling).

  • Workup: Evaporate THF under reduced pressure. Dissolve the residue in 20% KOH solution (to hydrolyze borate esters) and stir for 30 minutes. Extract with Dichloromethane (DCM) x3.[3]

  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate.
    

Reproducibility Checkpoint: If the product remains as a borate ester (indicated by a missing OH stretch in IR), the KOH hydrolysis step was too short. Increase time or temperature.

Protocol 2: Purification (Distillation vs. Chromatography)

Crude 2-(4-Chloro-3-methoxyphenyl)ethan-1-ol is typically a viscous, pale-yellow oil.

Option A: Flash Column Chromatography (High Purity)

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient 10%

    
     30% EtOAc in Hexanes.
    
  • Observation: The methoxy group makes the compound slightly more polar than the non-methoxy analog.

  • Yield: Typically 90% recovery from crude.

Option B: High Vacuum Distillation (Scale-Up)

  • Conditions: 130–135°C at 0.5 mmHg.

  • Risk: The compound is thermally stable up to ~150°C. Above this, ether cleavage (demethylation) may occur. Ensure vacuum is <1 mmHg to keep pot temperature low.

Visualized Workflows

Diagram 1: Synthetic Pathway Logic

This diagram illustrates the mechanistic flow and decision points for the recommended synthesis.

G Start Start: 2-(4-Cl-3-OMe-phenyl)acetic acid Reagent Add NaBH4 (Solid) THF, 0°C Start->Reagent Intermediate Sodium Carboxylate (H2 Evolution) Reagent->Intermediate Activation Add I2 / THF (In-situ B2H6 Gen) Intermediate->Activation Critical Step Reduction Reflux 2-3h (Borate Complex) Activation->Reduction Quench MeOH Quench + KOH Hydrolysis Reduction->Quench Product Target: 2-(4-Cl-3-OMe-phenyl)ethanol Quench->Product

Caption: Step-by-step reaction workflow for the NaBH₄/I₂ reduction protocol, highlighting the critical in-situ activation step.

Diagram 2: Purification Decision Tree

Selecting the correct purification method based on scale and impurity profile.

P Crude Crude Reaction Mixture (Pale Yellow Oil) Check Check Purity (HPLC/TLC) Crude->Check Decision Scale > 50g? Check->Decision Distill High Vac Distillation (<1 mmHg, 135°C) Decision->Distill Yes Column Flash Chromatography (Hex/EtOAc 7:3) Decision->Column No Risk Risk: Thermal Demethylation Distill->Risk Result Pure Alcohol (>98%) Distill->Result Column->Result

Caption: Decision matrix for purification. Chromatography is recommended for research scale to avoid thermal degradation.

Supporting Data & Validation

Analytical Criteria

To validate the synthesis, the following analytical signatures must be met:

  • 1H NMR (400 MHz, CDCl3):

    • 
       6.8–7.2 ppm (m, 3H, Aromatic).
      
    • 
       3.85 ppm (s, 3H, 
      
      
      
      ).
    • 
       3.80 ppm (t, 2H, 
      
      
      
      ).
    • 
       2.80 ppm (t, 2H, 
      
      
      
      ).
    • Note: The triplet at 3.80 ppm confirms the reduction of the carbonyl.

  • HPLC Purity: >98.0% (Area %).[6]

  • Impurity Profile:

    • Over-reduction: 4-chloro-3-methoxyethylbenzene (Result of hydrogenolysis, rare with NaBH₄).

    • Ester: Methyl 2-(4-chloro-3-methoxyphenyl)acetate (Result of incomplete reduction if quenched with MeOH too early).

Comparison of E-Factor (Environmental Impact)[7]
  • Route A (Borane-DMS): High waste due to DMS scrubbing and solvent volume.

  • Route B (NaBH₄/I₂): Lowest E-Factor. Byproducts are inorganic salts (NaI, Borates) which are water-soluble and non-toxic compared to DMS.

References

  • Jiangsu Institute of Commerce. (2012). Process for synthesizing 4-chlorophenyl ethanol.[3][1][8] CN Patent CN102816051A. Retrieved from

  • Common Organic Chemistry. (2023). Reduction of Carboxylic Acids to Alcohols using NaBH4 and Iodine.[3][1] Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.